- Iodomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10

Cas no 98-04-4 (Trimethylphenylammonium Iodide)

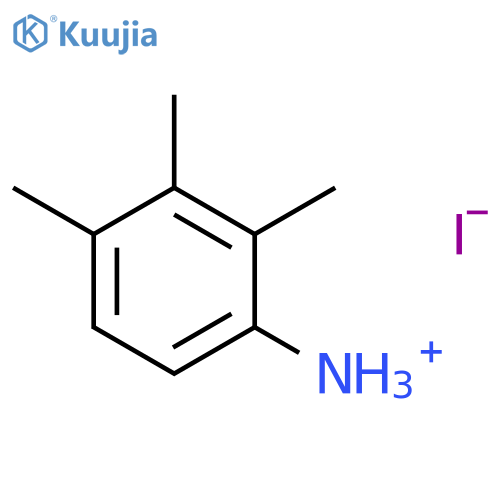

98-04-4 structure

Produktname:Trimethylphenylammonium Iodide

Trimethylphenylammonium Iodide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Phenyltrimethylammonium iodide

- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide

- Trimethylphenylammonium iodide

- n,n,n-trimethylaniliniumiodide

- n,n,n-trimethyl-benzenaminiuiodide

- n,n,n-trimethylbenzenaminiumiodide

- n,n-dimethylanilinemethiodide

- phenyltrimethyl-ammoniuiodide

- trimethylanilliniumiodide

- trimethylphenyl-ammoniuiodide

- trimethyl(phenyl)azanium,iodide

- TriMethylsulfoniuM hydroxide solution

- N,N,N-Trimethylanilinium iodide

- Trimethylanilinium iodide

- Trimethylanillinium iodide

- N,N-Dimethylaniline methiodide

- Ammonium, phenyltrimethyl-, iodide

- N,N,N-Trimethylbenzenaminium iodide

- Benzenaminium, N,N,N-trimethyl-, iodide

- 4O888XQ7FP

- Ammonium, trimethylphenyl-, iodide

- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)

- MLS000069658

- SMR000059200

- Trimethylphenylammoniumjodid

- Trim

- Ammonium, trimethylphenyl-, iodide (8CI)

- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)

- Trimethylphenylammonium iodide (6CI)

- N,N,N-Trimethylaniline iodide

- PHT

- AKOS015833269

- CHEMBL1710726

- D91934

- P0246

- HMS3374P05

- DTXSID1021825

- HMS2231J08

- BS-42319

- TRIMETHYL-PHENYL-AMMONIUM, IODIDE

- 98-04-4

- NSC-5047

- WLN: 1K1 & 1 & R & I

- NS00078808

- SCHEMBL238393

- Q27260285

- HY-W009423

- EINECS 202-630-3

- NSC 5047

- AI3-50906

- TrimethylphenylammoniumIodide

- N,N,N-Trimethylbenzaminium iodide (1:1)

- MFCD00011791

- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]

- N,N-Trimethylanilinium iodide

- Benzenaminium,N,N-trimethyl-, iodide

- trimethyl(phenyl)azanium;iodide

- phenyl trimethyl ammonium iodide

- FT-0675634

- NSC5047

- W-100097

- FT-0675633

- CS-W010139

- UNII-4O888XQ7FP

- N,N,NTrimethylbenzenaminium iodide

- Benzenaminium, N,N,Ntrimethyl, iodide

- Ammonium, phenyltrimethyl, iodide

- KKLAORVGAKUOPZ-UHFFFAOYSA-M

- N,N,NTrimethylanilinium iodide

- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)

- iodide of phenyltrimethylammonium

- N,NDimethylaniline methiodide

- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;

- Ammonium, trimethylphenyl, iodide

- DTXCID301825

- Trimethylphenylammonium Iodide

-

- MDL: MFCD00011791

- Inchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

- InChI-Schlüssel: KKLAORVGAKUOPZ-UHFFFAOYSA-M

- Lächelt: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 3916752

Berechnete Eigenschaften

- Genaue Masse: 263.01700

- Monoisotopenmasse: 263.017

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 95.8

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

- Farbe/Form: Weißes Pulver.

- Dichte: 1.4709 (estimate)

- Schmelzpunkt: 227 ºC

- Siedepunkt: °Cat760mmHg

- Flammpunkt: °C

- Wasserteilungskoeffizient: Soluble in water and methanol.

- PSA: 0.00000

- LogP: -1.11270

- Sensibilität: Light Sensitive

- FEMA: 2493

- Merck: 7318

- Löslichkeit: Nicht bestimmt

Trimethylphenylammonium Iodide Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Gefahrenhinweis: H301+H311+H331-H315-H319

- Warnhinweis: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Transportnummer gefährlicher Stoffe:UN2811

- WGK Deutschland:3

- Code der Gefahrenkategorie: R36/37/38;R41

- Sicherheitshinweise: S26-S36/39-S37/39

- FLUKA MARKE F CODES:3-8

- RTECS:BT2450000

-

Identifizierung gefährlicher Stoffe:

- PackingGroup:III

- TSCA:Yes

- Sicherheitsbegriff:6.1

- Lagerzustand:Refrigerator

- Gefahrenklasse:6.1

- Verpackungsgruppe:III

- Risikophrasen:R36/37/38; R41

Trimethylphenylammonium Iodide Zolldaten

- HS-CODE:2923900090

- Zolldaten:

China Zollkodex:

2923900090Übersicht:

2923900090 Andere quartäre Ammoniumsalze und quartäre Ammoniumbasisen.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2923900090 andere quartäre Ammoniumsalze und -hydroxide. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

Trimethylphenylammonium Iodide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047607-10g |

Trimethylphenylammonium (iodide) |

98-04-4 | 97% | 10g |

¥169.00 | 2024-04-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001143-25g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 25g |

¥180 | 2024-07-19 | |

| TRC | T796640-500mg |

Trimethylphenylammonium Iodide |

98-04-4 | 500mg |

$ 98.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819649-100g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 100g |

¥648.00 | 2022-09-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113597-500g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 500g |

¥2399.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89770-25g |

Phenyltrimethylammonium Iodide |

98-04-4 | 99% | 25g |

¥188.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0246-25G |

Trimethylphenylammonium Iodide |

98-04-4 | >98.0%(T)(HPLC) | 25g |

¥260.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NQ365-5g |

Trimethylphenylammonium Iodide |

98-04-4 | 98.0%(LC&T) | 5g |

¥169.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14402-500g |

Phenyltrimethylammonium iodide, 99% |

98-04-4 | 99% | 500g |

¥4607.00 | 2023-02-26 | |

| TRC | T796640-1000mg |

Trimethylphenylammonium Iodide |

98-04-4 | 1g |

$138.00 | 2023-05-17 |

Trimethylphenylammonium Iodide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1R:KI, R:CaCO3, S:H2O, heated

2.1R:2,6-Lutidine, S:Me2CO

2.1R:2,6-Lutidine, S:Me2CO

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1

Referenz

- "Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneability, New Journal of Chemistry, 2016, 40(11), 9853-9861

Synthetic Routes 4

Synthetic Routes 5

Reaktionsbedingungen

1.1

Referenz

- Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adducts, Spectrochimica Acta, 1987, 43A(11), 1331-5

Synthetic Routes 6

Reaktionsbedingungen

1.1S:CH2Cl2, rt; 12 h, 50°C

Referenz

- Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc Reagents, Chemistry - An Asian Journal, 2017, 12(23), 3005-3009

Synthetic Routes 7

Reaktionsbedingungen

1.1S:CH2Cl2, rt; 15 h, rt

Referenz

- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts, Organic Letters, 2022, 24(34), 6310-6315

Synthetic Routes 8

Reaktionsbedingungen

1.1S:CH2Cl2, rt; overnight, rt

Referenz

- Sonogashira Cross-Coupling of Aryltrimethylammonium Salts, ACS Catalysis, 2019, 9(4), 3730-3736

Synthetic Routes 9

Reaktionsbedingungen

1.1

Referenz

- Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanes, Zhurnal Obshchei Khimii, 1987, 57(4), 862-5

Synthetic Routes 10

Reaktionsbedingungen

1.1C:K2CO3

2.1C:K2CO3

3.1

2.1C:K2CO3

3.1

Referenz

- Phase-transfer alkylation with sulfonium salts, Synthesis, 1980, (11), 926-9

Synthetic Routes 11

Reaktionsbedingungen

1.1R:K2CO3, S:DMF, rt

2.1S:CH2Cl2, rt

2.1S:CH2Cl2, rt

Referenz

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides, Organic Chemistry Frontiers, 2021, 8(17), 4865-4870

Synthetic Routes 12

Reaktionsbedingungen

1.1S:MeCN, 8 h, 90°C

Referenz

- Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent Mixtures, ACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695

Synthetic Routes 13

Reaktionsbedingungen

1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt

1.2S:DMF, 4 d, rt

1.2S:DMF, 4 d, rt

Referenz

- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2, Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312

Synthetic Routes 14

Reaktionsbedingungen

1.1S:MeOH

Referenz

- The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis), No pp.; 1967, 1967, , From No pp.

Synthetic Routes 15

Reaktionsbedingungen

1.1

Referenz

- Arylammonium salts, Science of Synthesis, 2007, 31b, 1679-1695

Synthetic Routes 16

Reaktionsbedingungen

1.1R:R:KI, S:H2O, heated

2.1R:2,6-Lutidine, S:Me2CO

2.1R:2,6-Lutidine, S:Me2CO

Referenz

- Iodomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Trimethylphenylammonium Iodide Raw materials

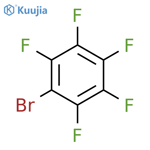

- Bromopentafluorobenzene

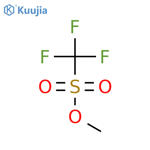

- Sulfonium, methyldiphenyl-, perchlorate

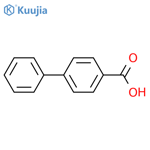

- 4-Biphenylcarboxylic acid

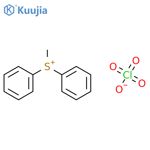

- Methyl trifluoromethanesulfonate

- 4-Iodoaniline

- H2ABDC

Trimethylphenylammonium Iodide Preparation Products

Trimethylphenylammonium Iodide Verwandte Literatur

-

1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853

-

Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342

-

Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278

-

R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094

-

Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278

98-04-4 (Trimethylphenylammonium Iodide) Verwandte Produkte

- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)

- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)

- 2217-46-1(2,3,5,6-tetramethylaniline)

- 18102-21-1(2, 3, 6-Trimethylaniline)

- 87-59-2(2,3-Dimethylaniline)

- 137-17-7(2,4,5-Trimethylaniline)

- 2243-30-3(pentamethylaniline)

- 2217-45-0(2,3,4,5-Tetramethylaniline)

- 1592348-11-2(6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline)

- 2137665-55-3(1-Propanol, 2-[[(2,3-dihydro-5-methyl-1,4-benzodioxin-6-yl)methyl]amino]-)

Empfohlene Lieferanten

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz